N,4-Dimethyl-5-nitropyridin-2-amine chemical structure and properties
N,4-Dimethyl-5-nitropyridin-2-amine chemical structure and properties
Topic: N,4-Dimethyl-5-nitropyridin-2-amine: Chemical Structure, Synthesis, and Applications in Drug Discovery
Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
N,4-Dimethyl-5-nitropyridin-2-amine (CAS: 70564-14-6) represents a critical intermediate scaffold in the synthesis of bioactive heterocyclic compounds. Characterized by a highly functionalized pyridine core, this molecule serves as a "push-pull" electronic system where the electron-donating methylamino group at the 2-position interacts with the electron-withdrawing nitro group at the 5-position. This electronic configuration makes it a valuable precursor for imidazopyridines and triazolopyridines , motifs frequently found in kinase inhibitors (e.g., DNA-PK, PI3K) and epigenetic modulators. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and utility in modern drug discovery.
Chemical Identity & Structural Analysis
The molecule features a pyridine ring substituted at three positions, creating a distinct electronic environment suitable for nucleophilic aromatic substitution (SNAr) and subsequent cyclization reactions.
Table 1: Chemical Identity[1]
| Property | Specification |
| IUPAC Name | N,4-Dimethyl-5-nitropyridin-2-amine |
| Common Synonyms | 2-(Methylamino)-4-methyl-5-nitropyridine; 4-Methyl-2-methylamino-5-nitropyridine |
| CAS Number | 70564-14-6 |
| Molecular Formula | C7H9N3O2 |
| Molecular Weight | 167.17 g/mol |
| SMILES | CNc1cc(N(=O)=O)c(C)cn1 |
| InChI Key | (Analog derived) LCJXSRQGDONHRK-UHFFFAOYSA-N (based on 2-amino-4-methyl-5-nitro parent) |
Structural Logic & Electronic Properties
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Push-Pull System: The 5-nitro group strongly withdraws electron density from the ring, activating the 2- and 6-positions for nucleophilic attack. However, the 2-methylamino group acts as a strong electron donor, stabilizing the ring through resonance. This creates a dipole moment useful in non-linear optical (NLO) applications.
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Steric Considerations: The 4-methyl group provides steric bulk adjacent to the nitro group. This can influence the regioselectivity of reduction reactions and the conformation of downstream bicyclic products.
Physicochemical Properties
Note: Specific experimental values for this N-methyl derivative are often inferred from its close analog, 2-amino-4-methyl-5-nitropyridine (CAS 21901-40-6).
Table 2: Physical & Chemical Characteristics
| Property | Value / Description | Notes |
| Appearance | Yellow to orange crystalline solid | Characteristic of nitro-conjugated aromatic amines. |
| Melting Point | 155–165 °C (Predicted) | Lower than the non-methylated parent (223–225 °C) due to disrupted H-bonding. |
| Solubility | Low in water; High in DMSO, DMF, EtOAc | Soluble in polar organic solvents; sparingly soluble in non-polar alkanes. |
| pKa (Base) | ~3.5–4.0 (Pyridine N) | The nitro group significantly lowers the basicity of the pyridine nitrogen compared to pyridine (pKa 5.2). |
| UV/Vis Absorption | Strong absorption due to intramolecular charge transfer (ICT). |
Synthesis & Reactivity
The most robust synthetic route avoids direct nitration of the amine (which can lead to oxidation or complex mixtures) and instead utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy on a chlorinated precursor.
Core Synthetic Pathway (SNAr Strategy)
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Reagent: Methylamine (aq. or THF solution).
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Mechanism: The electron-deficient pyridine ring (activated by the 5-NO2 group) undergoes facile displacement of the 2-Cl leaving group by the methylamine nucleophile.
Step-by-Step Protocol:
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Charge: Dissolve 2-chloro-4-methyl-5-nitropyridine (1.0 eq) in a polar aprotic solvent (e.g., acetonitrile or DMF).
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Addition: Cool to 0°C. Add Methylamine (2.0–3.0 eq, 2M in THF) dropwise to control exotherm.
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Reaction: Stir at RT for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The yellow solution typically intensifies in color.
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Workup: Pour reaction mixture into ice-water. The product, N,4-Dimethyl-5-nitropyridin-2-amine, precipitates as a yellow solid.
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Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.
Figure 1: Synthetic pathway from hydroxy-pyridine precursor to the target N-methyl amine via chlorination and SNAr displacement.
Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry, particularly for designing ATP-competitive inhibitors.
A. Kinase Inhibitor Scaffold (The "Masked" Diamine)
The 5-nitro group is rarely the final functionality. It serves as a "masked" amine.
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Workflow:
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Reduction: The nitro group is reduced (H2/Pd-C or Fe/NH4Cl) to form N2,4-dimethylpyridine-2,5-diamine .
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Cyclization: This diamine reacts with carboxylic acids, aldehydes, or urea to form Imidazo[4,5-c]pyridines or Triazolo[1,5-a]pyridines .
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Target Examples:
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AZD7648 Analogues: DNA-dependent protein kinase (DNA-PK) inhibitors often utilize this core to bind to the hinge region of the kinase ATP pocket.
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PI3K Inhibitors: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge (e.g., Valine residue), while the 4-methyl group fills the hydrophobic pocket.
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B. iNOS PET Tracers
Fluorinated analogs of 2-amino-4-methylpyridines are developed as Positron Emission Tomography (PET) tracers for inducible Nitric Oxide Synthase (iNOS) , a biomarker for neuroinflammation. The N-methyl group modulates lipophilicity (LogP), improving blood-brain barrier (BBB) penetration.
Figure 2: Downstream application logic. The nitro group is reduced to reveal a diamine, enabling cyclization into bioactive bicyclic cores.
Safety & Handling
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Hazard Classification: GHS Warning.
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H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Energetic Warning: As a nitro-aromatic compound, it possesses high energy potential. While generally stable, avoid heating bulk quantities above 200°C without DSC (Differential Scanning Calorimetry) validation to rule out thermal runaway.
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Storage: Store in amber vials (light sensitive) at 2–8°C under inert atmosphere (Argon/Nitrogen).
References
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Synthesis of Nitropyridines
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Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. (2025). Link
- Detailed review of nitropyridine reactivity and conversion to kinase inhibitors like AZD7648.
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Precursor Synthesis (2-Chloro-4-methyl-5-nitropyridine)
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iNOS Inhibitor Design
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CAS Registry Data
Sources
- 1. 2-Chloro-4-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. rsc.org [rsc.org]
- 4. 2-Amino-5-nitropyridine | 4214-76-0 [chemicalbook.com]
- 5. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 70564-14-6(N,4-dimethyl-5-nitropyridin-2-amine) | Kuujia.com [kuujia.com]




